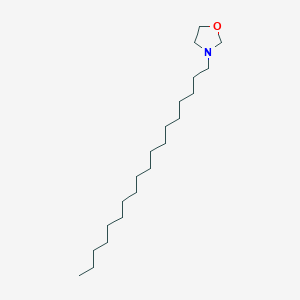

3-Octadecyloxazolidine

Beschreibung

Eigenschaften

Molekularformel |

C21H43NO |

|---|---|

Molekulargewicht |

325.6 g/mol |

IUPAC-Name |

3-octadecyl-1,3-oxazolidine |

InChI |

InChI=1S/C21H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-20-23-21-22/h2-21H2,1H3 |

InChI-Schlüssel |

OXWISXVLRILVBG-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCN1CCOC1 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 3 Octadecyloxazolidine and Analogous Long Chain N Alkyl Oxazolidines

Condensation Reactions of Amino Alcohols with Carbonyl Compounds

The classical and most direct approach to the synthesis of 1,3-oxazolidines, including long-chain N-alkyl variants like 3-octadecyloxazolidine, involves the condensation reaction between an amino alcohol and a carbonyl compound, such as an aldehyde or a ketone. nih.gov This method is valued for its atom economy and straightforward nature. The reaction is typically reversible and acid-catalyzed, often requiring the removal of water to drive the equilibrium towards the formation of the oxazolidine (B1195125) ring. nih.govlibretexts.org

Mechanistic Pathways of Cyclization: Elucidating Hemiaminal and Iminium Intermediates.

The condensation reaction proceeds through a stepwise mechanism involving key intermediates. nih.gov Initially, the amino group of the amino alcohol performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. This is followed by a series of proton transfers, often facilitated by an acid catalyst, to form a hemiaminal intermediate. nih.govacs.org The pH of the reaction medium is crucial; it must be acidic enough to protonate the hydroxyl group of the hemiaminal, converting it into a good leaving group (water), but not so acidic that it protonates the amine, rendering it non-nucleophilic. libretexts.org

Following the formation of the hemiaminal, the subsequent mechanistic step involves the elimination of a water molecule. This dehydration step leads to the formation of a resonance-stabilized iminium ion. The stability of this intermediate is a key driving force for the reaction. Finally, an intramolecular nucleophilic attack by the hydroxyl group of the original amino alcohol onto the electrophilic carbon of the iminium ion occurs, leading to the closure of the five-membered oxazolidine ring. nih.gov While the hemiaminal and iminium intermediates are central to the proposed mechanism, their direct observation can be challenging due to their transient nature. nih.gov

Stereochemical Control in Condensation Reactions.

When chiral amino alcohols are used as starting materials, the condensation reaction can lead to the formation of new stereocenters in the oxazolidine ring. The stereochemical outcome of these reactions is often under thermodynamic control, meaning the most stable diastereomer will be the major product. nih.gov For many N-alkyloxazolidines, the most stable isomer is the one where the substituents at positions 2, 3, and 4 of the oxazolidine ring adopt a trans configuration relative to each other. nih.gov

However, kinetic control of stereochemistry can also be achieved, leading to the formation of less stable isomers. nih.govnih.gov The choice of reaction conditions, including solvent, temperature, and catalyst, can significantly influence the diastereoselectivity of the cyclization. nih.gov For instance, the use of chiral auxiliaries covalently bonded to the amino alcohol can direct the stereochemical course of the reaction, allowing for the synthesis of specific enantiomerically pure oxazolidines. wikipedia.org These chiral auxiliaries can then be removed in a subsequent step.

Optimization of Reaction Conditions for High-Yield Long-Chain Oxazolidine Synthesis.

The synthesis of long-chain oxazolidines, such as this compound, requires careful optimization of reaction conditions to achieve high yields. Key parameters that are often manipulated include the choice of solvent, the use of a dehydrating agent, and the reaction temperature. nih.govacs.org

Solvents such as toluene (B28343), hexane, and dichloromethane (B109758) (DCM) are commonly employed. acs.org The use of a Dean-Stark apparatus with a refluxing solvent like toluene is a classic method for removing water and driving the reaction to completion. researchgate.net Alternatively, chemical dehydrating agents like anhydrous magnesium sulfate (B86663) (MgSO4) or molecular sieves can be used, particularly for reactions conducted at lower temperatures. nih.govacs.org

The reaction temperature is another critical factor. While some condensations proceed efficiently at room temperature, others may require heating to reflux to achieve a reasonable reaction rate and yield. nih.govacs.org It has been observed that for certain substrates, the reaction proceeds best at neutral pH. nih.govacs.org The presence of a strong acid catalyst is not always necessary and can sometimes lead to side reactions. acs.org

| Reactants | Catalyst/Conditions | Solvent | Product | Yield |

| 2-Hydroxymethylpiperidine and various aldehydes | Anhydrous MgSO4 | Dichloromethane or Toluene | Hexahydro-3-alkyl-1,3-oxazolopiperidines | Good |

| Amino alcohols and aldehydes/ketones | Acid catalyst | Toluene (with Dean-Stark trap) | 1,3-Oxazolidines | Varies |

| Amino alcohols and aldehydes/ketones | Molecular sieves | Various | 1,3-Oxazolidines | Varies |

Alkoxylation of Imines for N-Alkyl Oxazolidine Formation.wikipedia.org

An alternative synthetic route to N-alkyl oxazolidines involves the alkoxylation of imines. This method provides a different strategic approach to the construction of the oxazolidine ring system.

Exploration of Alkylene Oxide Reactivity with Long-Chain Imines.wikipedia.org

This pathway would theoretically involve the reaction of a long-chain imine, formed from a long-chain amine and an aldehyde, with an alkylene oxide such as ethylene (B1197577) oxide or propylene (B89431) oxide. The alkylene oxide serves as the source of the hydroxyethyl (B10761427) group that is necessary for the subsequent cyclization. The reactivity of alkylene oxides generally decreases as the size and steric bulk of the substituent on the epoxide ring increase. acs.org The reaction is often carried out under conditions of high temperature and pressure to overcome the lower reactivity of substituted alkylene oxides. acs.org

Catalytic Strategies for Efficient Alkoxylation.wikipedia.org

Efficient alkoxylation of imines can be facilitated by various catalytic strategies. Lewis acids can be employed to activate the imine towards nucleophilic attack by the alkylene oxide. mdpi.com Alternatively, base catalysis can be used to deprotonate the imine, increasing its nucleophilicity. nih.gov

Transition metal catalysts, particularly those based on palladium, have been shown to be effective in promoting the coupling of imines with various partners. acs.org While not explicitly detailed for the synthesis of this compound, these catalytic systems offer potential avenues for the development of novel and efficient synthetic routes. The choice of catalyst can influence the regioselectivity and stereoselectivity of the reaction, providing a means to control the structure of the final oxazolidine product.

| Catalyst Type | General Application in Imine Chemistry | Potential for Oxazolidine Synthesis |

| Lewis Acids | Activation of imines for nucleophilic attack. mdpi.com | Could facilitate the reaction of imines with alkylene oxides. |

| Base Catalysts | Deprotonation of imines to enhance nucleophilicity. nih.gov | May promote the initial step of alkoxylation. |

| Transition Metals (e.g., Palladium) | Catalytic coupling of imines with various substrates. acs.org | Offers potential for developing novel cyclization strategies. |

Catalytic Approaches in the Formation of N-Substituted Oxazolidines

The formation of the oxazolidine ring, particularly with substitution on the nitrogen atom (N-substitution), is greatly facilitated by catalytic methods. These approaches offer enhanced reaction rates, improved yields, and greater selectivity compared to non-catalytic routes. Both transition metal-based systems and metal-free organocatalytic or biocatalytic pathways have been successfully developed.

Transition Metal-Catalyzed Syntheses (e.g., Iron, Scandium Systems)

Transition metals are powerful catalysts for constructing the oxazolidine skeleton through various mechanisms, including cycloadditions, carboaminations, and tandem reactions.

Iron (Fe) Catalysis : Iron, being an abundant and low-cost metal, has emerged as a valuable catalyst. A notable iron-catalyzed synthesis of substituted N-aryl oxazolidines has been developed involving the reaction of aryl hydroxylamines with allyl alcohols in the presence of formaldehyde (B43269) equivalents. scispace.com This method proceeds via C–N bond formation and methylenation, proving most effective for para-substituted aryl hydroxylamines and yielding a variety of oxazolidine heterocycles in very good yields. scispace.com

Palladium (Pd) Catalysis : Palladium catalysis is a cornerstone for oxazolidine synthesis. Stereoselective synthesis of 2,4- and 2,5-disubstituted 1,3-oxazolidines can be achieved through the Pd-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives. researchgate.net These reactions generate products with high diastereoselectivity and are significant because they demonstrate that electron-rich enol ethers are viable substrates for alkene carboamination. researchgate.net Other Pd-catalyzed strategies include the dynamic kinetic resolution of racemic vinyl epoxides to produce enantioenriched oxazolidines. chinesechemsoc.org

Rhodium (Rh) and Copper (Cu) Catalysis : Rhodium catalysts have been employed in stereospecific reactions where an enantioenriched vinyl epoxide reacts with an aryl imine, transferring the stereochemistry to the oxazolidine product with high fidelity. chinesechemsoc.org Copper catalysts, often paired with chiral phosphoric acids, enable highly enantioselective [3+2] cycloadditions of donor-acceptor aziridines with aldehydes, providing a direct route to enantioenriched oxazolidines. mdpi.com

The following table summarizes key findings in transition metal-catalyzed oxazolidine synthesis.

| Catalyst System | Reactants | Reaction Type | Key Findings | Reference(s) |

| Iron (Fe) salts | Aryl hydroxylamines, Allyl alcohols, Formaldehyde | C-N formation / Methylenation | Efficient synthesis of N-aryl oxazolidines; effective for para-substituted substrates. | scispace.com |

| Palladium (Pd) / S-Phos | O-vinyl-1,2-amino alcohols, Aryl/alkenyl bromides | Carboamination | Provides stereocontrolled access to cis-2,4- and cis-2,5-disubstituted 1,3-oxazolidines. | researchgate.net |

| Rhodium (Rh) complex | Enantioenriched butadiene monoxide, Aryl imines | Stereospecific cycloaddition | Achieves near-perfect transfer of stereochemistry from epoxide to the oxazolidine product. | chinesechemsoc.org |

| Copper (Cu) / Chiral Phosphoric Acid | Donor-acceptor aziridines, Aldehydes | Asymmetric [3+2] cycloaddition | Novel activation model yielding cis-(2S,5S)-1,3-oxazolidines with high enantioselectivity. | mdpi.com |

Organocatalytic and Biocatalytic Pathways

Metal-free catalytic systems provide sustainable and often highly selective alternatives to transition metal catalysis.

Organocatalysis : Organocatalysis utilizes small organic molecules to catalyze reactions. For oxazolidine synthesis, this often involves activating substrates through the formation of transient species like iminium or enamine ions. A powerful strategy is the use of bifunctional organocatalysts, such as quinine-derived squaramide. acs.orgacs.org These catalysts can orchestrate domino reactions, for instance, a hemiaminal formation followed by an intramolecular aza-Michael reaction between γ-hydroxyenones and ketimines, to construct highly substituted spirooxindoles or spiropyrazolinone oxazolidines with good diastereoselectivity and high enantioselectivity. acs.orgresearchgate.net Such cascade reactions are highly efficient as they build molecular complexity in a single step from simple precursors. acs.orgresearchgate.net

Biocatalysis : The use of enzymes for chemical synthesis offers unparalleled selectivity under mild conditions. While specific biocatalytic routes to this compound are not extensively documented, the synthesis of related heterocyclic structures is well-established. For example, transaminases have been engineered to stereospecifically convert ketone precursors into chiral amines, which are key intermediates for many nitrogen-containing heterocycles. nih.gov Similarly, lipases such as the immobilized form of Candida antarctica lipase (B570770) B (Novozym 435) have demonstrated efficiency in catalyzing multicomponent reactions to form other heterocycles like oxadiazoles. beilstein-journals.org These examples underscore the potential for developing a biocatalytic pathway for long-chain N-alkyl oxazolidines, likely involving a lipase or a similar enzyme to facilitate the condensation between a long-chain amine and an appropriate aldehyde or epoxide precursor.

Asymmetric Synthesis of Chiral this compound Precursors

Creating chiral molecules with a specific three-dimensional arrangement is a central goal of modern synthesis. For this compound, chirality can arise from substituents on the oxazolidine ring. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral product.

Enantioselective Cyclization Methodologies

Enantioselective cyclization involves forming the oxazolidine ring in a manner that directly establishes the desired stereocenters.

One-Pot Synthesis via Hemiaminal Intermediates : A highly efficient method involves the enantioselective addition of alcohols to imines, catalyzed by a chiral magnesium phosphate (B84403) complex. rsc.orgnih.gov This reaction forms a chiral hemiaminal intermediate, which then undergoes intramolecular cyclization under mild basic conditions to yield the final chiral 1,3-oxazolidine with excellent yield and enantioselectivity. rsc.orgnih.gov

Asymmetric Cycloaddition : The [3+2] cycloaddition reaction is a powerful tool for constructing five-membered rings. The asymmetric variant, often using a cooperative catalytic system like Cu(II)/chiral phosphoric acid, can facilitate the reaction between donor-acceptor aziridines and aldehydes. mdpi.com This approach leads to enantioenriched cis-oxazolidines with exceptional control over both chemo-, enantio-, and diastereoselectivity. mdpi.com

Stereospecific Ring-Opening Cyclization : Another strategy involves the SN2-type ring-opening of activated chiral precursors like enantiopure aziridines or epoxides with an amine. nih.gov This is followed by an acid-catalyzed intramolecular cyclization with an aldehyde. The process is highly stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product, yielding oxazolidines with excellent stereoselectivity (de, ee > 99%). nih.gov

Incorporation of Chiral Auxiliaries and Ligands

An alternative to direct asymmetric catalysis is the use of chiral molecules to guide the stereochemistry of a reaction.

Chiral Auxiliaries : A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. researchgate.net Evans' oxazolidinones are a famous class of such auxiliaries, widely used in asymmetric alkylation and aldol (B89426) reactions. researchgate.netnih.gov In a typical sequence, a substrate is attached to the chiral auxiliary, the key stereocenter-forming reaction is performed, and the auxiliary is then cleaved, leaving behind an enantiomerically pure product. nih.gov This strategy is considered highly reliable for producing enantiopure compounds. researchgate.net

Chiral Ligands : In transition metal catalysis, chiral ligands are organic molecules that coordinate to the metal center, creating a chiral environment. This chiral catalytic complex then interacts with the substrates to preferentially form one enantiomer of the product. For oxazolidine synthesis, chiral ligands are used with metals like rhodium, palladium, and copper. chinesechemsoc.org For instance, optically pure oxazolidines themselves can act as precursors to transient chiral N-heterocyclic carbene (NHC) ligands, which are highly effective in copper-catalyzed asymmetric reactions. preprints.orgrsc.org

Post-Synthetic Modifications and Derivatization Strategies on the Octadecyl Chain

Post-synthetic modification refers to the chemical alteration of a molecule after its primary core structure has been assembled. For this compound, this involves derivatizing the long, saturated octadecyl (C18) chain. While direct examples on this specific molecule are not prevalent in the literature, established methodologies for the functionalization of long-chain alkanes can be applied.

The primary challenge in modifying an alkyl chain is its general inertness. However, modern synthetic methods provide several avenues for such transformations.

Terminal Functionalization (ω-Functionalization) : Targeting the terminal methyl group of the octadecyl chain is a common strategy.

Metabolic Oxidation : Biological systems provide a blueprint for this transformation. Enzymes, particularly cytochrome P450s, can hydroxylate the terminal (ω) and penultimate (ω-1) carbons of long alkyl chains. nih.govsavemyexams.com This primary alcohol can be further oxidized to a carboxylic acid, introducing significant functionality to the end of the chain. nih.gov

Catalytic C–H Activation : Synthetic catalysts can also achieve terminal functionalization. For instance, gallium-based catalysts have been shown to mediate the C(sp³)–H activation of the terminal methyl group in certain alkyl chains. rsc.org

Internal Chain Functionalization : Activating C-H bonds at specific positions along the interior of the chain is more challenging but achievable.

Directed C–H Activation : This is a powerful strategy where an existing functional group on the molecule (or a temporarily installed "directing group") coordinates to a metal catalyst and positions it over a specific C-H bond, often at the γ (C3) or δ (C4) position relative to the directing group. While this is more commonly applied to functionalize positions close to the ring, tailoring the linker length in a directing group can achieve functionalization at more remote sites. researchgate.net

Migratory Hydroamination : Nickel hydride catalysis can achieve remote sp³ C–H amination through a "chain-walking" mechanism. mdpi.com In this process, the catalyst moves along the alkyl chain from an initial point of unsaturation, installing a functional group at a distant, often terminal, position. mdpi.com

Skeletal Modification : More drastic modifications can alter the carbon skeleton of the octadecyl chain.

Hydroisomerization and Hydrocracking : These are industrial processes used to modify long-chain alkanes. acs.orgresearchgate.net Hydroisomerization, using catalysts like platinum on zeolites, introduces branching into the straight chain, which can alter physical properties. acs.org Hydrocracking uses more severe conditions to break the long chain into smaller fragments. researchgate.net

Cracking : Thermal or catalytic cracking breaks carbon-carbon bonds in long-chain hydrocarbons to produce smaller alkanes and alkenes. This is a destructive derivatization but is a fundamental modification in hydrocarbon chemistry.

Chemical Reactivity and Transformation Mechanisms of 3 Octadecyloxazolidine Derivatives

Hydrolytic Stability and Ring Opening Reactions

Oxazolidines, including N-substituted derivatives like 3-Octadecyloxazolidine, are generally susceptible to hydrolysis, which involves the cleavage of the heterocyclic ring. This reaction is essentially the reverse of their synthesis, yielding the parent β-amino alcohol and the corresponding carbonyl compound. The stability of the oxazolidine (B1195125) ring in an aqueous environment is highly dependent on factors such as pH, temperature, and the nature of the substituents on the ring. utupub.finih.gov

The general mechanism for hydrolysis proceeds via ring scission, typically initiated by the protonation of either the ring oxygen or nitrogen atom under acidic conditions. This is followed by the nucleophilic attack of a water molecule, leading to the cleavage of a carbon-heteroatom bond and the formation of a hemiaminal intermediate, which then breaks down to the final products. utupub.firesearchgate.net In neutral or basic solutions, the reaction can still proceed, often catalyzed by general bases. nih.gov The long N-octadecyl chain in this compound significantly increases its lipophilicity, which may influence its hydrolysis kinetics in multiphase systems. nih.gov

Kinetic and Thermodynamic Studies of Ring Scission

The hydrolysis of oxazolidines is a thermodynamically favorable process, driven by the release of ring strain inherent in the five-membered ring structure. This is evidenced by studies showing that the hydrolysis reaction typically goes to completion. nih.govresearchgate.net The kinetics of this ring scission, however, are highly variable and sensitive to the molecular structure and reaction conditions.

| Carbonyl Precursor | Resulting Oxazolidine Substituent (at C2) | Hydrolysis Half-Life |

|---|---|---|

| Formaldehyde (B43269) | None (H) | 5 seconds |

| Propionaldehyde | Ethyl | 18 seconds |

| Acetone | Two Methyl groups | 4 minutes |

| Benzaldehyde | Phenyl | 5 minutes |

| Cyclohexanone | Spiro-cyclohexyl | 6 minutes |

| Pivalaldehyde | tert-Butyl | 30 minutes |

This interactive table demonstrates that increasing the steric bulk of the substituents at the C2 position generally increases the half-life and thus the hydrolytic stability of the oxazolidine ring.

Catalytic Effects on Hydrolysis and Cleavage

The hydrolysis of the oxazolidine ring is subject to both general acid and general base catalysis. utupub.finih.gov This means that not only hydronium and hydroxide (B78521) ions but also other acidic and basic species present in the solution, such as buffer components, can accelerate the rate of ring cleavage. nih.gov

Acid Catalysis: In acidic media, a catalyst (e.g., H₃O⁺ or other proton donors) protonates one of the heteroatoms of the ring, typically the nitrogen or oxygen. utupub.firesearchgate.net Protonation of the nitrogen atom is a common step. utupub.fi This enhances the electrophilicity of the ring carbons, particularly C2, making the ring more susceptible to nucleophilic attack by water. The subsequent C-O bond cleavage is often the rate-limiting step, facilitated by the stabilization of the resulting carbocation or iminium ion intermediate. researchgate.net

Base Catalysis: In basic solutions, a general base can catalyze hydrolysis by facilitating the attack of a water molecule on the C2 carbon. While less common than acid catalysis for simple hydrolysis, specific oxazolidine structures can be highly susceptible to base-catalyzed cleavage. For example, the presence of electron-withdrawing groups can increase the susceptibility of the ring to nucleophilic attack. Furthermore, in non-aqueous systems, basic tertiary amines within oxazolidine structures have been shown to catalyze reactions with other molecules, such as the self-polymerization of isocyanates, which proceeds after the initial moisture-triggered ring opening of the oxazolidine. mdpi.com

Reactions Involving the Oxazolidine Ring System

Beyond simple hydrolysis, the oxazolidine ring is a versatile functional group that can participate in a variety of chemical transformations, including reactions with electrophiles and nucleophiles, as well as complex structural rearrangements and isomerizations.

Electrophilic and Nucleophilic Attack on the Heterocyclic Ring

The oxazolidine ring possesses two nucleophilic heteroatoms (N and O) and electrophilic carbon atoms (especially C2 and C5), defining its reactivity towards a range of reagents.

Electrophilic Attack: The lone pairs of electrons on the nitrogen and oxygen atoms make them susceptible to attack by electrophiles. The nitrogen atom, being part of a secondary or tertiary amine (in N-substituted oxazolidines), generally acts as a Lewis base. Reactions with electrophiles like acylating or alkylating agents can occur at the nitrogen, although the steric bulk of the N-octadecyl group in this compound would likely hinder this reactivity. numberanalytics.com Protonation, as discussed under acid catalysis, is a primary example of electrophilic attack. utupub.fi In some multi-component reactions, N-alkyloxazolidines react with carboxylic acids and isocyanides, where the reaction is initiated by protonation of the oxazolidine, which then undergoes ring-opening to form a reactive iminium ion that participates in subsequent steps. researchgate.net

Nucleophilic Attack: The carbon atoms of the oxazolidine ring, particularly the C2 carbon situated between two heteroatoms, are electrophilic and can be attacked by nucleophiles. This attack often leads to ring-opening. For the reaction to proceed with most nucleophiles, activation of the ring by an acid is required. iitk.ac.in For example, Lewis acids can coordinate to the oxygen or nitrogen atom, facilitating an Sₙ2-type ring-opening by a nucleophile. iitk.ac.inacs.org The reaction of oxazolidines with strong nucleophiles, such as hydrogen sulfide (B99878) (H₂S), can also occur, where the mechanism is proposed to involve protonation followed by a nucleophilic attack of the hydrosulfide (B80085) anion (HS⁻), leading to ring scission. researchgate.net

Rearrangement Reactions and Isomerization Pathways

Oxazolidine derivatives can undergo several types of rearrangement and isomerization reactions, often influenced by heat, catalysts, or specific substituents. These reactions can lead to the formation of other heterocyclic systems or acyclic isomers.

One common pathway is the isomerization of the oxazolidine ring to an open-chain imine (Schiff base). mdpi.comacs.org This ring-chain tautomerism is an equilibrium process that can be influenced by temperature and solvent. At elevated temperatures, some oxazolidine rings become thermally unstable and open to form a more stable imine structure. mdpi.com

More complex, named rearrangements are also known for specific oxazolidine derivatives. These include:

Aza-Payne-type Rearrangements: These reactions involve the isomerization of epoxy amines in the presence of carbon dioxide to form 5-hydroxymethyl oxazolidinones, demonstrating the dynamic nature of related heterocyclic systems.

1,2-Carbamoyl Rearrangement: Chiral oxazolidine carbamates can undergo a 1,2-carbamoyl rearrangement upon treatment with a strong base, leading to the formation of α-hydroxy amides with high diastereoselectivity.

ANRORC Mechanism: While extensively studied in other nitrogen heterocyles like pyrimidines, the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism represents a potential pathway for nucleophilic substitution on the oxazolidine ring under specific conditions. This mechanism involves the addition of a nucleophile, followed by the opening of the heterocyclic ring to form an intermediate which then re-closes to yield the substituted product.

| Reaction Type | Description | Typical Conditions | Resulting Product |

|---|---|---|---|

| Ring-Chain Tautomerism | Reversible equilibrium between the cyclic oxazolidine and the acyclic imine (Schiff base). mdpi.com | Elevated temperature, specific solvents. | Open-chain imine. |

| Cis-Trans Isomerization | Interconversion between diastereomers (e.g., 2,4-cis and 2,4-trans) to reach thermodynamic equilibrium. | Solvent-dependent, can be kinetically or thermodynamically controlled. | More stable diastereomer. |

| Aza-Payne-type Rearrangement | Isomerization of related epoxy amines with CO₂ to form oxazolidinone rings. | Base or organocatalysis. | 5-Hydroxymethyl oxazolidinones. |

| 1,2-Carbamoyl Rearrangement | Rearrangement of lithiated 2-alkenyl oxazolidine carbamates. | Strong base (e.g., sec-BuLi). | α-Hydroxy amides. |

Chemical Transformations at the N-Octadecyl Substituent

The N-octadecyl group of this compound is a long, saturated aliphatic chain. As such, it is chemically quite inert and does not typically participate in the characteristic reactions of the oxazolidine ring under mild conditions. Its reactivity is analogous to that of a simple alkane, requiring harsh conditions (e.g., high-energy UV light, strong oxidizing agents, or radical initiators) for transformations like free-radical halogenation, which would likely lead to the decomposition of the oxazolidine ring itself.

Steric Hindrance: The bulky octadecyl chain can sterically shield the nitrogen atom and one face of the oxazolidine ring, potentially influencing the regioselectivity and stereoselectivity of reactions involving the ring. numberanalytics.comresearchgate.net

Lipophilicity: The long hydrocarbon tail makes this compound highly nonpolar and lipophilic. This has a major impact on its solubility, causing it to be soluble in nonpolar organic solvents and insoluble in water. This property is crucial for its applications, for example, as an additive in fuels or lubricants. nih.gov

Electronic Effects: As an alkyl group, the octadecyl substituent has a weak electron-donating inductive effect (+I). This slightly increases the electron density and basicity of the nitrogen atom compared to an N-H or N-aryl substituent, which in turn can subtly influence the kinetics of ring reactions. numberanalytics.com

Oxidative and Reductive Transformations

The this compound molecule offers two main sites for oxidative and reductive reactions: the oxazolidine ring and the octadecyl chain. libretexts.orgkhanacademy.orgchadsprep.comlibretexts.org

Oxidation: The tertiary amine within the oxazolidine ring can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids. The long alkyl chain is generally stable to oxidation, except under forcing conditions that could also cleave the oxazolidine ring.

Reduction: The oxazolidine ring itself is generally stable to catalytic hydrogenation under conditions that would, for example, reduce a C=C double bond. However, reductive cleavage of the ring can be achieved using certain reducing agents or by ring-opening followed by reduction. For example, hydrolysis of the oxazolidine yields an N-alkanolamine, which contains functional groups that can be further modified.

Table 2: Predicted Oxidative and Reductive Transformations

| Moiety | Transformation | Product Type | General Reagent Class |

| Oxazolidine Nitrogen | Oxidation | N-Oxide | Peroxy acids (e.g., m-CPBA) |

| Oxazolidine Ring | Reductive Cleavage | Amino alcohol | Strong reducing agents |

Polymerization and Cross-Linking Chemistry

The chemistry of oxazolidines is dominated by their use as cross-linking agents, a function that stems from the hydrolytic opening of the oxazolidine ring. archive.orggoogle.com This ring-opening is a key mechanistic step that generates reactive intermediates capable of forming covalent bonds with various substrates.

Under hydrolytic conditions, typically triggered by moisture and influenced by pH, the oxazolidine ring opens to form a reactive N-hydroxymethyl (N-methylol) intermediate. dtic.miluspto.gov This intermediate is an effective electrophile and can react with nucleophilic groups present on polymeric substrates.

Mechanistic Investigations of Cross-Linking with Polymeric Substrates (e.g., Collagen, Polyphenols)

While direct mechanistic studies involving this compound are scarce, extensive research on other oxazolidines, particularly in leather tanning, provides a robust model for its cross-linking behavior with proteins like collagen. uspto.gov

Reaction with Collagen: The N-hydroxymethyl intermediate formed from the ring-opening of the oxazolidine reacts with the primary amino groups of lysine (B10760008) and hydroxylysine residues in the collagen protein chain. This reaction forms stable covalent cross-links, enhancing the thermal and mechanical stability of the collagen matrix. google.com

Reaction with Polyphenols: Polyphenols, which are rich in nucleophilic hydroxyl groups on their aromatic rings, are also potential substrates for cross-linking by oxazolidine derivatives. mdpi.comnih.govmdpi.comfrontiersin.orgresearchgate.net The mechanism is believed to involve the electrophilic attack of the N-hydroxymethyl intermediate on the electron-rich phenolic ring, forming a C-C bond. This reaction is analogous to phenol-formaldehyde resin formation. The cross-linking can occur between polyphenol molecules or between a polyphenol and another substrate like collagen, creating a complex, stabilized matrix. solubilityofthings.com The efficiency of this reaction depends on the specific structure and reactivity of the polyphenol.

Exploration of Co-condensation Reactions for Novel Architectures

Co-condensation reactions involve the reaction of two or more different monomers to build a more complex structure, often with the elimination of a small molecule like water. wikipedia.orgebsco.comlibretexts.orgiupac.org this compound, with its reactive oxazolidine functionality, is a candidate for such reactions.

For instance, the N-hydroxymethyl intermediate generated upon ring-opening could co-condense with other monomers that possess nucleophilic sites. An example could be the co-condensation with urea (B33335) or melamine-formaldehyde systems, where the N-hydroxymethyl group from the oxazolidine incorporates into the growing polymer network. This would introduce a long hydrophobic alkyl chain into the final polymer architecture, significantly modifying its properties, such as increasing its hydrophobicity or improving its compatibility with other nonpolar materials. Such novel architectures could find applications in specialized coatings, adhesives, or functional surface treatments. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization of 3 Octadecyloxazolidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. nptel.ac.in For 3-Octadecyloxazolidine, a suite of NMR experiments is required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to define its three-dimensional structure.

The structural backbone of this compound can be systematically mapped out using one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments.

¹H and ¹³C NMR: The ¹H NMR spectrum provides initial information on the chemical environment of protons. The long octadecyl chain yields a large, complex signal group in the aliphatic region (~0.88-1.6 ppm), with the terminal methyl group (CH₃) appearing as a distinct triplet around 0.88 ppm and the methylene (B1212753) (CH₂) groups forming a broad multiplet. Protons on the oxazolidine (B1195125) ring are more deshielded due to the adjacent oxygen and nitrogen atoms and appear at lower fields. The ¹³C NMR spectrum is simpler, showing distinct signals for the oxazolidine ring carbons and a series of signals for the carbons of the octadecyl chain.

2D NMR Techniques (COSY, HSQC, HMBC): Correlation Spectroscopy (COSY) is used to establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the oxazolidine ring and along the octadecyl chain. longdom.org Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon, allowing for the definitive assignment of ¹³C signals based on the already assigned ¹H signals. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range (2-3 bond) ¹H-¹³C correlations. nih.gov This is particularly useful for connecting the octadecyl chain to the oxazolidine ring by observing a correlation from the N-CH₂ protons of the chain to the C-2 and C-5 carbons of the ring.

The stereochemical assignment at the C-2, C-4, and C-5 positions, if chiral centers are present, would be determined using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space interactions between protons that are close to each other, providing critical data on the relative configuration of the molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound Note: Chemical shifts (δ) are hypothetical and reported in ppm relative to a standard reference. Multiplicity is abbreviated as s (singlet), t (triplet), m (multiplet).

| Atom Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) | Key HMBC Correlations (¹H → ¹³C) |

| Oxazolidine C-2 | ~4.5-4.8 (s) | ~80-85 | H-4, H-5 |

| Oxazolidine C-4 | ~3.8-4.2 (m) | ~65-70 | H-5, H-2 |

| Oxazolidine C-5 | ~3.0-3.4 (m) | ~50-55 | H-4, N-CH₂ (Octadecyl) |

| N-CH₂ (Octadecyl C-1') | ~2.5-2.8 (t) | ~50-55 | C-5 (Oxazolidine), C-2' (Octadecyl) |

| (CH₂)₁₆ (Octadecyl) | ~1.2-1.6 (m) | ~22-32 | - |

| CH₃ (Octadecyl C-18') | ~0.88 (t) | ~14 | C-17' (Octadecyl) |

The long and flexible octadecyl chain of this compound is not static but undergoes rapid conformational changes in solution through bond rotations. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is a powerful method for studying these processes. unibas.it

At ambient temperature, the rapid rotation around the C-C bonds of the alkyl chain leads to averaged NMR signals, resulting in broad, overlapping peaks for the methylene units. However, as the temperature is lowered, the rate of these rotations decreases. If the temperature is lowered sufficiently to a point where the rate of a specific conformational exchange becomes slow on the NMR timescale, the signals for the non-equivalent protons or carbons in different conformers may broaden and eventually resolve into separate peaks.

By analyzing the changes in the spectral lineshape as a function of temperature, it is possible to calculate the rate constants (k) for the conformational interchange. From these rate constants, the activation energy (ΔG‡) for the rotational barriers can be determined using the Eyring equation. This analysis provides quantitative insight into the flexibility and dynamic behavior of the long alkyl chain attached to the heterocyclic core. unibas.itresearchgate.net

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is an essential analytical tool that provides information about the molecular weight and elemental composition of a compound. Advanced MS techniques can also be used to deduce structural information through controlled fragmentation. europa.eu

Electrospray ionization (ESI) is a soft ionization technique, meaning it can ionize molecules with minimal fragmentation. nih.govlibretexts.org This is ideal for a molecule like this compound, as it allows for the determination of the intact molecular weight. In positive ion mode, the molecule is typically protonated to form the pseudomolecular ion [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). researchgate.netnih.gov This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound (C₂₁H₄₃NO), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. This confirmation of the molecular formula is a critical step in structural verification.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₁H₄₃NO |

| Theoretical Exact Mass | 325.33446 u |

| Observed Ion [M+H]⁺ | 326.34224 u (Theoretical) |

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.govcore.ac.uk In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺, m/z 326.3) is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. researchgate.netnih.govpacific.edu

A plausible fragmentation pathway for this compound would involve:

Cleavage of the N-Alkyl Bond: The most facile fragmentation would be the cleavage of the bond between the nitrogen atom and the octadecyl chain, leading to the loss of the C₁₈H₃₇ radical and formation of a protonated oxazolidine-related fragment or direct loss of octadecene (C₁₈H₃₆).

Ring Opening of the Oxazolidine: The oxazolidine ring itself can undergo characteristic fragmentation. A common pathway is a retro-cycloaddition reaction, which could lead to the loss of formaldehyde (B43269) (CH₂O) from the C-2 position.

Fragmentation of the Octadecyl Chain: The long alkyl chain can fragment through a series of neutral losses of smaller alkene units (e.g., C₂H₄, C₃H₆), creating a characteristic pattern of ions separated by 14 or 28 Da.

Table 3: Proposed MS/MS Fragmentation Data for [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Identity |

| 326.3 | 296.3 | CH₂O (30 Da) | Loss of formaldehyde from the oxazolidine ring |

| 326.3 | 74.1 | C₁₈H₃₆ (252 Da) | Fragment containing the protonated oxazolidine core |

| 326.3 | (Series of ions) | n(C₂H₄) | Sequential losses from the octadecyl chain |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. spectroscopyonline.com These two techniques are complementary; some vibrations that are strong in IR may be weak in Raman, and vice versa. edinst.com

For this compound, the spectra would be dominated by signals from the long alkyl chain.

C-H Stretching: Strong, sharp bands in both IR and Raman spectra between 2850 and 3000 cm⁻¹ are characteristic of the symmetric and asymmetric stretching of the numerous CH₂ and CH₃ groups. americanpharmaceuticalreview.com

CH₂ Bending: A prominent scissoring vibration for the CH₂ groups appears around 1465 cm⁻¹ in the IR spectrum.

C-O and C-N Stretching: The stretching vibrations of the C-O-C ether linkage and the C-N amine linkage within the oxazolidine ring are expected in the fingerprint region (1000-1300 cm⁻¹). These bands are typically strong in the IR spectrum.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. edinst.comresearchgate.net Therefore, the C-C backbone stretching of the long, symmetric alkyl chain would produce noticeable bands in the Raman spectrum. The symmetric C-O-C stretch of the ring might also be more prominent in Raman than in IR.

The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of the oxazolidine heterocycle and the long saturated alkyl substituent. nih.gov

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Technique |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| CH₂ Bending (Scissoring) | ~1465 | IR |

| C-N Stretch (Amine) | 1180 - 1250 | IR |

| C-O-C Stretch (Ether) | 1100 - 1150 | IR, Raman |

| C-C Stretch (Alkyl Backbone) | 800 - 1100 | Raman |

Detailed Functional Group Identification and Spectral Fingerprinting

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. libretexts.org By analyzing the absorption of infrared radiation at specific wavenumbers, a unique spectral fingerprint of the compound can be obtained. edinst.com For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features.

The presence of the long octadecyl chain would be confirmed by strong C-H stretching vibrations typically observed in the 2850-3000 cm⁻¹ region. vscht.cz The oxazolidine ring introduces several key functional groups. The C-O-C ether linkage within the ring would exhibit a characteristic stretching vibration in the fingerprint region, generally between 1000-1300 cm⁻¹. wpmucdn.comlibretexts.org The C-N stretching vibration of the tertiary amine in the oxazolidine ring would also be expected in the fingerprint region, typically around 1020-1250 cm⁻¹. The absence of a significant N-H stretching band (around 3300-3500 cm⁻¹) would confirm the tertiary nature of the amine. libretexts.org

A detailed analysis of the fingerprint region (1400-600 cm⁻¹) would provide further confirmation of the molecule's identity by comparing the observed complex pattern of bands to a reference spectrum. libretexts.org

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Alkane (Octadecyl chain) | C-H Stretch | 2850-3000 |

| Ether (Oxazolidine ring) | C-O-C Stretch | 1000-1300 |

| Tertiary Amine (Oxazolidine ring) | C-N Stretch | 1020-1250 |

Conformational Insights from Vibrational Modes

Raman spectroscopy, a complementary technique to IR spectroscopy, provides valuable information about the vibrational modes of a molecule. edinst.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects changes in the polarizability of the molecule. plus.ac.at This often means that vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa, particularly for symmetric molecules. caltech.edu

X-ray Diffraction Analysis

X-ray diffraction techniques are indispensable for determining the three-dimensional structure of crystalline solids at the atomic level. carleton.edu

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and how these molecules are packed in a crystal lattice. uol.defzu.czuni-ulm.de By irradiating a single crystal of this compound with X-rays, a diffraction pattern is generated. carleton.edu The analysis of the positions and intensities of the diffracted beams allows for the calculation of bond lengths, bond angles, and torsional angles within the molecule. uhu-ciqso.es

This technique is crucial for establishing the absolute configuration of any chiral centers in the molecule. Furthermore, SC-XRD provides a detailed picture of the intermolecular interactions, such as van der Waals forces, that govern the packing of the molecules in the crystal. fzu.cz The quality of the data obtained is dependent on the size and quality of the crystal. uhu-ciqso.es

Powder X-ray Diffraction for Crystalline Phase Characterization

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. libretexts.org Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. ucmerced.edu The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). libretexts.org

For this compound, PXRD can be used to:

Identify the crystalline phase of the material by comparing its diffraction pattern to a database of known patterns. ucmerced.eduresearchgate.net

Assess the purity of a crystalline sample, as different crystalline forms (polymorphs) or impurities will produce a different diffraction pattern. iza-structure.org

Monitor the stability of the crystalline form under different conditions. icdd.com

Table 2: Comparison of X-ray Diffraction Techniques for this compound

| Technique | Sample Type | Information Obtained |

| Single-Crystal X-ray Diffraction (SC-XRD) | Single Crystal | Absolute molecular structure, bond lengths, bond angles, molecular packing |

| Powder X-ray Diffraction (PXRD) | Powder | Crystalline phase identification, purity assessment, stability studies |

Advanced Chromatographic Separations

Chromatographic methods are essential for determining the purity of this compound and for detecting and quantifying any volatile impurities.

Gas Chromatography (GC) and GC-Mass Spectrometry for Purity and Volatile Impurity Analysis

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. birchbiotech.com In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. sigmaaldrich.cominternationaloliveoil.org The separation is based on the differential partitioning of the compounds between the mobile and stationary phases. birchbiotech.com

For the analysis of this compound, GC can be used to determine its purity by separating it from any non-volatile or less volatile impurities. The purity is typically calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. birchbiotech.com

When coupled with a mass spectrometer (GC-MS), this technique becomes a powerful tool for identifying unknown volatile impurities. nih.govsgs.com As the separated components elute from the GC column, they enter the mass spectrometer, which provides a mass spectrum for each component. This mass spectrum acts as a molecular fingerprint, allowing for the identification of the impurities by comparing them to spectral libraries. researchgate.net Headspace GC-MS is a particularly useful variation for analyzing volatile organic impurities (OVIs) that might be present from the synthesis or storage of the compound. thermofisher.comthermofisher.com

Theoretical and Computational Chemistry Studies of 3 Octadecyloxazolidine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, geometry, and spectroscopic characteristics of 3-Octadecyloxazolidine.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and predict the most stable three-dimensional arrangement of atoms (molecular geometry) of molecules like this compound. By approximating the electron density, DFT calculations can determine the optimized bond lengths, bond angles, and dihedral angles of the molecule.

For a this compound system, DFT calculations would involve selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Kohn-Sham equations. The geometry optimization process would find the lowest energy conformation of the molecule. This would likely reveal a puckered envelope or twisted conformation for the five-membered oxazolidine (B1195125) ring, which is typical for such structures. The long octadecyl chain would be expected to adopt a low-energy, extended conformation.

Table 1: Predicted Optimized Geometrical Parameters for the Oxazolidine Ring of this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-O Bond Length (ring) | ~1.43 Å |

| C-N Bond Length (ring) | ~1.47 Å |

| O-C-N Angle | ~105° |

Note: These are illustrative values based on general findings for oxazolidine rings and are not from specific calculations on this compound.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate predictions of molecular energies and spectroscopic properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy.

For this compound, these methods could be used to calculate precise energetic properties, such as the heat of formation and strain energy of the oxazolidine ring. Furthermore, ab initio calculations can predict various spectroscopic data, including infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts, which are invaluable for experimental characterization.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate how a molecule will interact with other chemical species.

An FMO analysis of this compound would likely show that the HOMO is localized on the nitrogen and oxygen atoms of the oxazolidine ring, indicating these are the primary sites for electrophilic attack. The LUMO would be distributed over the C-O and C-N bonds of the ring, suggesting these are the sites susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Reactivity indices, such as electronegativity, chemical hardness, and softness, can also be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Indices for an N-Alkyloxazolidine System

| Parameter | Illustrative Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Electronegativity (χ) | 2.65 eV |

Note: These are representative values and would need to be calculated specifically for this compound.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.

Transition State Identification and Reaction Energy Profile Mapping

For reactions involving this compound, such as ring-opening reactions, computational methods can identify the transition state structures, which are the highest energy points along the reaction coordinate. By calculating the energies of the reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed.

This profile provides critical information about the reaction's feasibility and kinetics, including the activation energy, which determines the reaction rate. For instance, the acid-catalyzed hydrolysis of the oxazolidine ring could be modeled to understand the step-by-step mechanism and the energy barriers involved.

Prediction of Stereoselectivity and Regioselectivity

Many reactions of chiral molecules like this compound can lead to multiple stereoisomeric or regioisomeric products. Computational modeling can predict the preferred outcome by comparing the activation energies of the different reaction pathways.

For example, in a reaction where a substituent is added to the oxazolidine ring, calculations can determine whether the attack is more favorable from the top or bottom face of the ring (diastereoselectivity). Similarly, if a reaction can occur at different positions on the molecule, the regioselectivity can be predicted by comparing the transition state energies for each possible pathway. These predictions are highly valuable for designing stereoselective and regioselective synthetic routes.

Molecular Dynamics Simulations and Conformational Sampling

Molecular dynamics (MD) simulations provide a computational microscope to observe the behavior of molecules over time. For a molecule like this compound, with its distinct polar headgroup and a long, nonpolar tail, MD simulations are invaluable for understanding its flexibility, interactions, and collective behavior in different environments. These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to track the trajectory of each atom and analyze the resulting conformational changes and intermolecular events.

Exploration of Conformational Landscape and Flexibility of the Octadecyl Chain.

Molecular dynamics simulations are employed to sample this vast landscape. By simulating the molecule in a solvent, typically water or a nonpolar organic solvent, researchers can observe the chain adopting various conformations, from fully extended (all-trans) to highly folded (gauche-rich) states. The relative populations of these conformers are governed by a delicate balance of intramolecular van der Waals forces, torsional strain, and interactions with the surrounding solvent molecules.

Key parameters analyzed from these simulations include:

Dihedral Angle Distribution: The distribution of torsion angles along the octadecyl chain reveals the preference for trans (anti-periplanar) or gauche (synclinal) conformations. In a vacuum or nonpolar solvent, the all-trans conformation is the lowest in energy, leading to a more linear, extended structure. In aqueous solutions, the hydrophobic effect can induce more compact, folded conformations to minimize the unfavorable contact area with water.

The flexibility of the octadecyl chain is not uniform. The terminal methyl group and the adjacent methylene (B1212753) groups exhibit the highest degree of mobility, while the segments closer to the oxazolidine ring are more constrained due to the steric bulk of the heterocyclic headgroup.

Table 1: Representative Conformational Data for Long Alkyl Chains from Molecular Dynamics Simulations

| Parameter | Typical Value in Nonpolar Solvent | Typical Value in Aqueous Solvent | Description |

| Average End-to-End Distance (Å) | 20-24 | 15-19 | Measures the length of the alkyl chain. Shorter distances in water indicate chain folding due to the hydrophobic effect. |

| Radius of Gyration (Å) | 7-9 | 5-7 | Represents the compactness of the chain. Lower values signify a more compact structure. |

| Percentage of Gauche Dihedrals | 15-25% | 25-40% | The proportion of C-C-C-C dihedral angles in a gauche conformation. Higher percentages indicate more kinks and folds in the chain. |

Note: The data presented are illustrative and based on general findings for long-chain alkanes and surfactants in molecular dynamics simulations. Specific values for this compound would require dedicated computational studies.

Intermolecular Interactions and Aggregation Behavior in Solution.

As an amphiphilic molecule, this compound is expected to exhibit self-assembly in polar solvents like water. This behavior is driven by the hydrophobic effect, where the nonpolar octadecyl tails are expelled from the aqueous environment to minimize the disruption of the hydrogen-bonding network of water. The polar oxazolidine headgroups, on the other hand, remain in contact with the water. This leads to the formation of various aggregates, such as micelles or bilayers.

Molecular dynamics simulations can model this aggregation process, starting from an initial random distribution of this compound molecules in a water box. Over the course of the simulation, the spontaneous formation of clusters and larger aggregates can be observed.

Analysis of these simulations focuses on:

Radial Distribution Functions (RDFs): RDFs describe the probability of finding a particular atom or group of atoms at a certain distance from another. For instance, the RDF between the terminal methyl groups of the octadecyl chains can indicate the formation of a hydrophobic core in a micelle.

Solvent Accessible Surface Area (SASA): The SASA of the hydrophobic tails is expected to decrease significantly as aggregation proceeds, quantifying the extent of hydrophobic collapse.

Hydrogen Bonding Analysis: The interactions between the oxazolidine headgroups and water molecules, as well as potential intermolecular hydrogen bonds between the headgroups themselves, can be analyzed to understand the stabilization of the aggregate's surface.

In nonpolar solvents, the aggregation behavior is reversed. The polar oxazolidine headgroups will tend to cluster together to minimize their unfavorable contact with the nonpolar solvent, forming reverse micelles with the octadecyl chains extending outwards into the solvent. The primary intermolecular interactions driving this would be dipole-dipole interactions between the oxazolidine rings.

Machine Learning and Chemoinformatics Applications.

The fields of machine learning (ML) and chemoinformatics offer powerful tools for accelerating the discovery and optimization of chemical systems. For a molecule like this compound, these approaches can be applied to predict its synthesis, properties, and reactivity, often bypassing the need for extensive and time-consuming laboratory experiments.

Predictive Models for Synthetic Route Design and Optimization.

Designing a synthetic route for a target molecule is a complex task that traditionally relies on the intuition and experience of chemists. Machine learning models, particularly those based on deep learning, are increasingly being used to automate this process.

For this compound, a typical synthesis involves the reaction of octadecylamine (B50001) with a suitable C2 synthon, such as a protected 2-haloethanol, followed by cyclization, or the direct reaction with a pre-formed oxazolidine precursor. ML models can assist in several ways:

Retrosynthesis Prediction: Trained on vast databases of known chemical reactions, deep learning models can suggest potential disconnections in the target molecule, proposing simpler and commercially available starting materials. For this compound, a model would likely identify the C-N bond between the octadecyl chain and the oxazolidine ring as a key disconnection point.

Reaction Outcome Prediction: Given a set of reactants and reagents, ML models can predict the most likely product and, in some cases, the reaction yield. This can be used to screen various synthetic strategies for producing this compound and select the one with the highest predicted success rate.

Condition Optimization: Machine learning algorithms can be used to optimize reaction conditions such as temperature, solvent, and catalyst. By building a model from a smaller set of initial experiments, the algorithm can suggest new experimental conditions that are most likely to improve the yield or purity of the product.

These models typically represent molecules as graphs or simplified text strings (SMILES), allowing neural networks to learn the underlying patterns of chemical reactivity.

Structure-Reactivity and Structure-Property Relationship (QSPR) Modeling.

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural features of molecules with their physicochemical properties. These models are built by calculating a set of numerical descriptors for a series of molecules and then using machine learning algorithms to find a mathematical equation that links these descriptors to an experimentally measured property.

For this compound and related compounds, QSPR models could be developed to predict a wide range of properties:

Physicochemical Properties: Critical micelle concentration (CMC), solubility, partition coefficient (logP), and melting point.

Reactivity: The susceptibility of the oxazolidine ring to hydrolysis under different pH conditions, or the rate of a particular reaction.

The first step in building a QSPR model is the calculation of molecular descriptors. These can range from simple constitutional descriptors to complex 3D descriptors derived from quantum chemical calculations.

Table 2: Examples of Molecular Descriptors for QSPR Modeling of this compound

| Descriptor Class | Example Descriptors | Property Influenced |

| Topological | Molecular Weight, Number of Rotatable Bonds, Wiener Index | Bulk properties (e.g., boiling point), Conformational flexibility |

| Electronic | Dipole Moment, Partial Charges on N and O atoms | Polarity, Solubility in polar solvents, Intermolecular interactions |

| Geometrical (3D) | Solvent Accessible Surface Area (SASA), Molecular Volume | Hydrophobicity, Aggregation behavior, Interaction with surfaces |

| Quantum Chemical | HOMO/LUMO energies | Reactivity, Susceptibility to oxidation/reduction |

Once the descriptors are calculated for a set of molecules with known property values, a machine learning model (e.g., multiple linear regression, support vector machines, or random forest) is trained to establish the correlation. The resulting model can then be used to predict the properties of new, untested molecules like this compound, provided they fall within the applicability domain of the model.

Advanced Chemical Applications of 3 Octadecyloxazolidine and Its Derivatives

Chiral Auxiliaries and Ligands in Asymmetric Synthesis

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic pathway to control the stereochemical outcome of subsequent reactions. wikipedia.org The oxazolidine (B1195125) framework, derived from chiral amino alcohols, is a well-established motif for such auxiliaries. By attaching this chiral unit to a substrate, it can effectively bias the facial selectivity of reactions, leading to the preferential formation of one enantiomer or diastereomer. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be removed and often recycled. sigmaaldrich.com

The general strategy involves three main steps:

Covalent attachment of the chiral auxiliary to a substrate molecule.

Execution of a diastereoselective reaction, where the auxiliary directs the formation of a new stereocenter.

Removal of the auxiliary to yield the enantiomerically enriched product. wikipedia.org

While Evans' oxazolidinones are more commonly cited, the fundamental principles extend to related oxazolidine structures. rsc.orgsigmaaldrich.com The presence of the N-octadecyl group in 3-octadecyloxazolidine would primarily influence solubility, making the auxiliary more suitable for reactions in nonpolar, hydrocarbon-rich solvent systems or for applications requiring phase-transfer catalysis.

Catalysts derived from this compound can be designed to create a chiral environment around a metal center, facilitating a wide range of enantioselective transformations. epfl.ch These reactions are crucial in modern chemistry, where producing a single enantiomer of a molecule is often essential. mdpi.com The long octadecyl chain can play a role in catalyst solubility and stability, and in some cases, create hydrophobic pockets that influence substrate binding and selectivity.

Examples of transformations where such catalysts could be applied include:

Asymmetric Alkylation: The controlled addition of alkyl groups to prochiral enolates.

Asymmetric Aldol (B89426) Reactions: The stereoselective formation of carbon-carbon bonds to produce β-hydroxy carbonyl compounds.

Diels-Alder Reactions: The cycloaddition of dienes and dienophiles to form cyclohexene rings with controlled stereochemistry. sigmaaldrich.com

Below is a table representing typical data from asymmetric transformations using chiral oxazolidine-derived systems.

| Transformation | Substrate | Reagent | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Yield (%) |

| Aldol Addition | N-propionyl oxazolidinone | Benzaldehyde | >99:1 d.r. | 85 |

| Alkylation | N-acetyl oxazolidinone | Benzyl bromide | 95:5 d.r. | 92 |

| Diels-Alder | N-acryloyl oxazolidinone | Cyclopentadiene | 91% e.e. (endo) | 80 |

This table illustrates the high levels of stereocontrol achievable with oxazolidine-based chiral auxiliaries in key synthetic transformations. The specific values are representative of the general class of compounds.

The reliability of chiral auxiliaries like oxazolidines has spurred the development of new synthetic methods. rsc.org Research focuses on expanding the scope of reactions and improving catalyst efficiency. epfl.ch Methodologies involving this compound derivatives could be particularly valuable in synthesizing lipophilic molecules, such as certain natural products, lipids, or pharmacologically active agents designed to cross cell membranes. The development of catalysts that are soluble in greener, nonpolar solvents like heptane is an area of active research where long-chain alkyl derivatives are advantageous.

Building Blocks and Intermediates in Fine Chemical Synthesis

Beyond their role as temporary auxiliaries, oxazolidine rings serve as stable intermediates and versatile building blocks for constructing more complex molecular architectures. nih.govwhiterose.ac.uk In this context, the this compound moiety is incorporated, in whole or in part, into the final product structure. This approach is central to the efficient synthesis of fine chemicals, including pharmaceuticals and agrochemicals. researchgate.netnih.gov

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. nih.govnih.govresearchgate.net The this compound ring can be used as a precursor to various other heterocyclic systems. Through ring-opening and subsequent cyclization reactions, the oxazolidine can be transformed into larger or more complex ring systems. nih.gov For instance, cleavage of the C-O bond followed by reaction with a suitable dielectrophile can lead to the formation of substituted piperidines or other medium-sized nitrogenous rings. The octadecyl group remains appended to the nitrogen atom, yielding a lipophilic derivative of the new heterocyclic scaffold.

One of the most direct applications of 3-octadecyloxazolidines as synthetic intermediates is in the preparation of N-octadecyl amino alcohols and related amines. researchgate.net The oxazolidine ring serves as a protected form of a 1,2-amino alcohol. diva-portal.org Mild acidic hydrolysis can readily cleave the acetal linkage of the oxazolidine ring, deprotecting the hydroxyl and amine functionalities to yield the corresponding N-octadecyl-substituted amino alcohol.

This transformation is significant because N-alkyl amino acids and alcohols are important motifs in medicinal chemistry, known to increase the lipophilicity and bioavailability of peptide-based drugs. monash.edu The N-octadecyl group, in particular, provides a significant hydrophobic character.

Reaction Scheme: Ring Opening of this compound

This compound + H₂O/H⁺ → N-Octadecylethanolamine

This straightforward deprotection provides access to valuable synthetic intermediates that are otherwise challenging to prepare selectively. nih.gov

Research in Advanced Materials and Polymer Science

The unique amphiphilic structure of this compound, which combines a polar heterocyclic headgroup with a long, nonpolar hydrocarbon tail, makes it a candidate for research in materials science. mdpi.com This molecular architecture is characteristic of surfactants and liquid crystals, suggesting potential applications in self-assembly and the formation of ordered supramolecular structures.

In polymer science, molecules with long alkyl chains are often used as additives, plasticizers, or as monomers for creating polymers with specific physical properties. researchgate.net Derivatives of this compound could potentially be incorporated into polymer backbones or used as side-chain modifiers to control properties such as hydrophobicity, thermal behavior, and surface activity. Research in this area explores the creation of advanced polymeric materials for specialized applications, including drug delivery systems and functional coatings. mdpi.com The ability of the oxazolidine headgroup to coordinate with metal ions also opens possibilities for creating novel metallopolymers or functional surfactants for nanoparticle stabilization.

Monomers for Specialty Polymers and Copolymers with Tunable Properties

While direct polymerization of this compound is not extensively documented in publicly available research, its structural similarity to other N-substituted and 2-substituted oxazolines suggests its potential as a monomer in cationic ring-opening polymerization (CROP). This method is widely employed for the synthesis of poly(2-oxazoline)s, yielding well-defined polymers with controlled molecular weights and architectures. The polymerization is typically initiated by an electrophilic species, leading to the opening of the oxazolidine ring and the formation of a linear polymer chain.

The incorporation of the octadecyl group as a side chain would result in a comb-like polymer architecture. The properties of such polymers can be tailored by copolymerizing this compound with other monomers. For instance, copolymerization with hydrophilic monomers could lead to amphiphilic copolymers with tunable hydrophilic-lipophilic balances (HLB). This tunability is crucial for applications in emulsification, dispersion, and drug delivery.

Table 1: Potential Copolymer Systems with this compound and Their Tunable Properties

| Copolymer System | Potential Tunable Properties |

| This compound-co-poly(2-ethyl-2-oxazoline) | Solubility in various solvents, critical micelle concentration (CMC), thermal properties. |

| This compound-co-poly(ethylene glycol) | Biocompatibility, protein resistance, self-assembly behavior in aqueous environments. |

| This compound-co-acrylic acid | pH-responsiveness, adhesion to polar substrates, dispersibility of inorganic nanoparticles. |

This table is based on the expected properties from analogous polymer systems and represents a predictive outlook.

The long octadecyl side chains are expected to impart a degree of crystallinity to the resulting polymers, influencing their thermal and mechanical properties. This side-chain crystallization can be modulated by adjusting the copolymer composition, providing a mechanism to control the material's stiffness, melting point, and processability.

Self-Assembling Systems and Supramolecular Architectures involving Long Alkyl Chains

The amphiphilic nature of polymers derived from this compound, possessing a polar backbone and long nonpolar side chains, makes them excellent candidates for self-assembly into a variety of supramolecular architectures. In selective solvents, these polymers can form micelles, vesicles, or other ordered nanostructures. The driving force for this self-assembly is the microphase separation of the incompatible polar and nonpolar segments.

The long octadecyl chains play a crucial role in these systems. Their tendency to crystallize can lead to the formation of highly ordered domains within the self-assembled structures. This side-chain crystallinity can influence the morphology and stability of the resulting architectures. For example, in aqueous solutions, amphiphilic copolymers containing octadecyl side chains can form micelles with a crystalline core, which can offer enhanced stability and controlled release capabilities for encapsulated hydrophobic molecules.

Research on other polymers with long alkyl side chains has demonstrated the formation of various liquid crystalline phases. Similarly, polymers of this compound could exhibit thermotropic or lyotropic liquid crystallinity, where the molecules align in ordered structures in response to temperature changes or in the presence of a solvent.

Table 2: Expected Supramolecular Architectures from this compound-Based Polymers

| Polymer Architecture | Potential Self-Assembled Structure | Key Driving Force |

| Homopolymer | Lamellar or cylindrical phases | Side-chain crystallization |

| Diblock Copolymer (hydrophilic block) | Spherical or cylindrical micelles | Hydrophobic interactions of the octadecyl chains |

| Graft Copolymer (hydrophilic backbone) | Core-shell nanoparticles | Microphase separation |

This table is a projection based on the behavior of analogous polymer systems with long alkyl side chains.

Exploration of this compound in Chemical Surface Modification

The long octadecyl chain of this compound makes it and its derived polymers highly effective for modifying the surface properties of various materials. When applied to a surface, the polymer chains can orient themselves to expose the low-surface-energy octadecyl groups, thereby creating a hydrophobic and non-stick surface.

This principle can be utilized in several ways:

Surface Grafting: Polymers of this compound can be "grafted from" a surface by initiating polymerization from surface-bound initiators. Alternatively, pre-synthesized polymers can be "grafted to" a surface through chemical reactions between the polymer's functional groups and the substrate. These grafting techniques create a durable and covalently bound hydrophobic layer.

Surface Coatings: Solutions of this compound-based polymers can be applied to surfaces through techniques like dip-coating, spin-coating, or spray-coating. Upon solvent evaporation, the polymer forms a thin film that alters the surface properties. The strong van der Waals interactions between the long alkyl chains can contribute to the formation of robust and well-ordered coatings.

Adhesion Promotion: In some cases, the polar oxazolidine-derived backbone can provide adhesion to a substrate, while the octadecyl chains orient away from the surface, presenting a modified interface to the surrounding environment.

Table 3: Potential Applications of this compound in Surface Modification

| Application Area | Desired Surface Property | Mechanism of Modification |

| Anti-fouling coatings | Hydrophobicity, low friction | Formation of a low-surface-energy layer of octadecyl chains. |

| Lubricants | Reduced friction | Self-assembly of polymer chains to create a lubricating film. |